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Introduction
Methanophenazine is a unique, hydrophobic electron carrier found in the cytoplasmic

membrane of several methanogenic archaea, such as Methanosarcina species.[1][2][3][4] It

plays a crucial role analogous to that of quinones in bacterial and eukaryotic respiratory chains,

mediating electron transfer in energy conservation pathways.[5] The study of

methanophenazine in its native membrane environment or in reconstituted systems is

essential for understanding the bioenergetics of methanogenesis and for identifying potential

targets for antimicrobial drug development. These application notes provide detailed protocols

for the isolation, characterization, and functional analysis of methanophenazine in membrane

vesicles.

Data Presentation: Quantitative Properties of
Methanophenazine and Related Compounds
The following tables summarize key quantitative data for methanophenazine and its analogs,

crucial for experimental design and data interpretation.
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Parameter Value
Organism/Conditio
n

Reference

Molecular Mass 538 Da
Methanosarcina

mazei Gö1
[1][2][3][4][6]

Molecular Formula C₃₇H₅₄N₂O
Methanosarcina

mazei Gö1
[1]

Extinction Coefficient

(Oxidized)

2.3 mM⁻¹ cm⁻¹ at 425

nm

In acetic acid-ethanol

(1:1, vol/vol)
[1]

Redox Potential (E'₀) -165 mV vs. SHE at pH 7 [7]

Compound Kₘ Value (μM) Enzyme Reference

2-Hydroxyphenazine 35
F₄₂₀H₂

Dehydrogenase
[2][3][4]

Phenazine 250
F₄₂₀H₂

Dehydrogenase
[2][3][4]

Experimental Protocols
Protocol 1: Isolation and Purification of
Methanophenazine from Methanosarcina mazei Gö1
This protocol describes the extraction and purification of methanophenazine from the cell

membranes of M. mazei Gö1.[1]

Materials:

Lyophilized membranes of M. mazei Gö1

Isooctane (oxygen-free)

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Kontron HPLC columns (or equivalent)
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Nitrogen gas

Procedure:

Lyophilize washed cell membranes of M. mazei Gö1 overnight.

Extract the lyophilized membranes five times with 25 ml of oxygen-free isooctane per

extraction. To remove oxygen, evacuate the isooctane and flush with nitrogen gas before

use.

Combine the isooctane extracts.

Purify the combined extracts by HPLC.

HPLC System: A system equipped with a UV detector is suitable.

The specific column and gradient conditions should be optimized, but a non-polar column

is appropriate for the hydrophobic methanophenazine.

Monitor the elution profile at a wavelength suitable for phenazine derivatives (e.g., 254 nm or

425 nm).

Collect the fractions containing the yellow-colored methanophenazine.

Evaporate the solvent under a stream of nitrogen to obtain the purified methanophenazine
as a yellow oil.

Protocol 2: Preparation of Inverted Membrane Vesicles
from Methanosarcina
This protocol outlines the preparation of inverted membrane vesicles, which are essential for

studying proton translocation and other membrane-associated functions.[3]

Materials:

Methanosarcina cell paste

Buffer A (e.g., 50 mM MOPS, pH 7.0, containing 10 mM MgCl₂)
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Lysozyme (for protoplast formation in some species)[7]

DNase I

Ultracentrifuge

French press or sonicator

Procedure:

Harvest Methanosarcina cells by centrifugation.

Wash the cell pellet with Buffer A.

Resuspend the cells in Buffer A. For cells with tough cell walls, pre-treatment with lysozyme

may be necessary to form protoplasts.[7]

Disrupt the cells using a French press at high pressure (e.g., 20,000 psi) or by sonication.

Add a small amount of DNase I to reduce the viscosity from released DNA.

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove

unbroken cells and large debris.

Collect the supernatant and centrifuge at high speed (e.g., 150,000 x g for 2 hours) to pellet

the membrane vesicles.

Wash the vesicle pellet by resuspending in Buffer A and repeating the high-speed

centrifugation.

Resuspend the final pellet of inverted membrane vesicles in a minimal volume of Buffer A

and store at -80°C.

Protocol 3: Reconstitution of Methanophenazine into
Proteoliposomes
This protocol describes the incorporation of the hydrophobic methanophenazine into artificial

lipid vesicles (liposomes) or protein-containing vesicles (proteoliposomes). This is crucial for

studying its function in a defined system.
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Materials:

Purified methanophenazine

Phospholipids (e.g., a mixture of E. coli polar lipids or a defined mixture of PC, PE, and PS)

Detergent (e.g., n-octyl-β-D-glucopyranoside or Triton X-100)

Bio-Beads SM-2 or dialysis tubing for detergent removal

Buffer B (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl)

Procedure:

Prepare a lipid film by dissolving the desired phospholipids in chloroform, evaporating the

solvent under nitrogen, and drying under vacuum for at least 1 hour.

Hydrate the lipid film in Buffer B to form multilamellar vesicles.

Solubilize the lipid vesicles by adding a detergent to a final concentration above its critical

micelle concentration.

Add the purified methanophenazine (dissolved in a small amount of a suitable organic

solvent like ethanol) to the solubilized lipid mixture. If reconstituting with a protein, the

purified protein is also added at this stage.

Incubate the mixture for 30 minutes to allow for the incorporation of methanophenazine into

the lipid-detergent micelles.

Remove the detergent slowly to allow the formation of proteoliposomes. This can be

achieved by:

Dialysis: Dialyze the mixture against a large volume of Buffer B for 48-72 hours with

several buffer changes.

Bio-Beads: Add Bio-Beads SM-2 to the mixture and incubate with gentle agitation,

changing the beads periodically.[8]
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Harvest the proteoliposomes by ultracentrifugation (e.g., 200,000 x g for 2 hours).

Resuspend the proteoliposome pellet in Buffer B and store at 4°C for short-term use or flash-

freeze in liquid nitrogen for long-term storage.

Protocol 4: Spectroscopic Analysis of
Methanophenazine
UV-visible spectroscopy is a key technique to study the redox state of methanophenazine.[1]

Materials:

Purified methanophenazine or membrane vesicles containing methanophenazine

UV-Vis spectrophotometer

Reducing agent (e.g., sodium dithionite or hydrogen gas with a platinum catalyst)

Oxidizing agent (e.g., potassium ferricyanide)

Anaerobic cuvettes

Procedure:

Prepare a solution of methanophenazine in a suitable solvent (e.g., acetic acid-ethanol for

purified compound) or a suspension of membrane vesicles in buffer.

Transfer the sample to an anaerobic cuvette and seal it.

Record the absorption spectrum of the oxidized form from 200 to 600 nm.

To record the spectrum of the reduced form, add a small amount of a reducing agent. For

example, add a few crystals of insoluble platinum(IV) oxide and bubble with hydrogen gas.[1]

Incubate until the reduction is complete (this can be monitored by the change in the

spectrum) and then record the spectrum of the reduced form.

The redox state can be monitored by observing the characteristic absorbance peaks.
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Protocol 5: Functional Assays of Methanophenazine in
Membrane Vesicles
Due to the low solubility of methanophenazine in aqueous solutions, its function is often

studied using water-soluble analogs like 2-hydroxyphenazine in assays with isolated enzymes

or membrane vesicles.[1][2][3] These assays can also be adapted for reconstituted systems

containing methanophenazine.

A. F₄₂₀H₂:Phenazine Oxidoreductase Activity

This assay measures the ability of F₄₂₀H₂ dehydrogenase in membrane vesicles to reduce a

phenazine derivative.

Materials:

Inverted membrane vesicles or purified F₄₂₀H₂ dehydrogenase

Reduced coenzyme F₄₂₀ (F₄₂₀H₂)

2-Hydroxyphenazine (or other phenazine derivatives)

Anaerobic buffer (e.g., Buffer A under a nitrogen atmosphere)

Spectrophotometer

Procedure:

Prepare the reaction mixture in an anaerobic cuvette containing the anaerobic buffer.

Add the membrane vesicles or purified enzyme.

Add F₄₂₀H₂ to a final concentration of 20 μM.

Incubate for 5 minutes to achieve a stable baseline.

Initiate the reaction by adding the phenazine derivative (e.g., 2-hydroxyphenazine).
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Monitor the oxidation of F₄₂₀H₂ by the decrease in absorbance at 420 nm (ε = 40 mM⁻¹

cm⁻¹).[2] Alternatively, monitor the reduction of the phenazine derivative at its specific

wavelength (e.g., 425 nm for 2-hydroxyphenazine).[2]

B. Proton Translocation Assay

This assay measures the movement of protons across the membrane of inverted vesicles,

driven by the electron transport involving phenazine derivatives.[3]

Materials:

Inverted membrane vesicles

A weakly buffered solution (e.g., containing sucrose and a low concentration of a pH

indicator or a pH electrode)

Electron donor (e.g., H₂ gas)

Electron acceptor (e.g., 2-hydroxyphenazine)

Procedure:

Suspend the inverted membrane vesicles in the weakly buffered solution in a stirred,

anaerobic chamber equipped with a pH electrode.

Equilibrate the system under an atmosphere of the electron donor (e.g., H₂).

Initiate the reaction by adding a pulse of the electron acceptor (2-hydroxyphenazine).

Monitor the change in the pH of the external medium. An alkalinization of the medium

indicates proton uptake into the inverted vesicles.

The amount of translocated protons can be calculated from the extent of the pH change.

Visualizations: Workflows and Signaling Pathways

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC107126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC107126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC93899/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Reconstitution

Analysis

Methanosarcina mazei Gö1 Cells

Lyophilized Membranes

Isooctane Extraction

HPLC Purification

Purified Methanophenazine

Reconstitution with Methanophenazine

Spectroscopic Analysis

Phospholipids

Detergent Solubilization

Proteoliposomes

Functional Assays Electrochemical Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

F₄₂₀H₂ Dehydrogenase

Methanophenazine
(MPH)

2e⁻

F₄₂₀

Hydrogenase

2e⁻

2H⁺

Heterodisulfide
Reductase (HdrED)

CoB-S-S-CoM

Reduction

H⁺ translocation

Dihydromethanophenazine
(MPH₂)

Reduction 2e⁻

Oxidation

CoM-SH + CoB-SH

F₄₂₀H₂

H₂

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1232985?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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